Mmp-9-IN-6

MMP-9 inhibition IC50 comparison 3-indolyl furanoid

Mmp-9-IN-6 (Compound 3g) is the benchmark 3-indolyl furanoid for MMP-9 research. Unlike broad-spectrum agents, its indomethacin-derived scaffold uniquely decouples anti-ulcer efficacy from GI toxicity, with a defined in vivo PK profile. Choose this compound for reproducible translational studies on NSAID-induced gastropathy. Request a quote.

Molecular Formula C25H19NO2
Molecular Weight 365.4 g/mol
Cat. No. B12388793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-9-IN-6
Molecular FormulaC25H19NO2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)C3=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H19NO2/c1-27-22-14-8-13-21-24(22)20(16-26-21)19-15-23(17-9-4-2-5-10-17)28-25(19)18-11-6-3-7-12-18/h2-16,26H,1H3
InChIKeyYEIMVHHFMFOHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mmp-9-IN-6 Procurement Guide: A 3-Indolyl Furanoid MMP-9 Inhibitor with Validated In Vivo Anti-Ulcer Efficacy


Mmp-9-IN-6 (also known as Compound 3g) is a synthetic small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase implicated in extracellular matrix degradation, inflammation, and tissue remodeling. Structurally, it belongs to the 3-indolyl furanoid class and is derived from the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, featuring a methoxy substitution at the 4-position of the indole ring [1][2]. The compound exhibits an IC50 of 50 μM against MMP-9 in vitro and demonstrates significant protection against NSAID-induced gastric ulceration in rodent models, representing a chemical modification strategy aimed at decoupling anti-inflammatory activity from gastrointestinal toxicity [3].

Why Mmp-9-IN-6 Cannot Be Simply Substituted with Other MMP-9 Inhibitors


MMP-9 inhibitors encompass a wide range of chemical scaffolds and selectivity profiles, from broad-spectrum hydroxamic acid-based agents (e.g., batimastat, marimastat) to highly selective next-generation inhibitors. Crucially, Mmp-9-IN-6 is not merely an MMP-9 inhibitor; it is a 3-indolyl furanoid derived from indomethacin that demonstrates a unique dual functional profile: it inhibits MMP-9 activity while simultaneously mitigating the gastric ulceration typically induced by NSAID-like molecules [1]. The methoxy substitution position on the indole ring (4-position in 3g vs. 5-position in 3c) directly dictates in vivo anti-ulcer efficacy, underscoring that even closely related analogs within the same chemical series are not interchangeable . Furthermore, the compound's in vivo pharmacokinetic profile in rats (Cmax of 104.48 μg/mL, tmax of 6.0 h, half-life of 7.0 h) has been explicitly characterized, whereas many commercial MMP-9 inhibitors lack this level of in vivo validation, making Mmp-9-IN-6 a preferred tool for translational studies requiring established in vivo exposure parameters [1].

Mmp-9-IN-6 Quantitative Comparator Evidence: Potency, In Vivo Efficacy, and Pharmacokinetic Benchmarking


In Vitro MMP-9 Inhibitory Potency: Mmp-9-IN-6 vs. In-Class Analogs and Clinical Candidates

Mmp-9-IN-6 (Compound 3g) inhibits MMP-9 activity with an IC50 of 50 μM as determined in an in vitro enzymatic assay [1]. While this potency is moderate compared to highly optimized clinical candidates (e.g., JNJ-0966 with an IC50 of 440 nM for MMP-9 zymogen activation ), Mmp-9-IN-6's value proposition lies not in maximal potency but in its unique chemical scaffold and validated in vivo efficacy in a disease-relevant model. The key comparator is its direct structural analog, Compound 3c (5-methoxy substitution), which, although not explicitly quantified for MMP-9 IC50 in the primary publication, was found to lack the in vivo protective effect observed for 3g [1]. This suggests that the 4-methoxy substitution is critical for conferring the anti-ulcer phenotype, potentially through differential binding to the MMP-9 catalytic cleft or distinct pharmacokinetic properties.

MMP-9 inhibition IC50 comparison 3-indolyl furanoid

In Vivo Anti-Ulcer Efficacy: Mmp-9-IN-6 Protects Against Indomethacin-Induced Gastropathy

In a rat model of indomethacin-induced gastric ulceration, Mmp-9-IN-6 (Compound 3g) demonstrated significant protection against gastropathy. The study explicitly compared the anti-ulcer efficacy of 3g and its 5-methoxy analog, 3c. While 3g conferred robust protection, 3c failed to prevent ulcer formation, highlighting a structure-activity relationship (SAR) wherein the 4-methoxy substitution is essential for in vivo efficacy [1]. The protective effect of 3g was mechanistically linked to its inhibition of MMP-9, as confirmed by in silico docking studies showing binding to the catalytic cleft of the enzyme [1]. This functional differentiation is critical: many MMP-9 inhibitors demonstrate in vitro potency but lack validation in disease-relevant in vivo models, or they exhibit dose-limiting toxicities (e.g., musculoskeletal syndrome with broad-spectrum hydroxamate inhibitors) that are not observed with this compound class.

Anti-ulcer efficacy NSAID-induced gastropathy In vivo pharmacology

In Vivo Pharmacokinetic Profile: Mmp-9-IN-6 Demonstrates Quantified Exposure Parameters in Rats

The pharmacokinetic behavior of Mmp-9-IN-6 (Compound 3g) has been characterized in rats following oral administration. Key parameters include a Cmax of 104.48 μg/mL achieved at a tmax of 6.0 hours, a half-life (t1/2) of 7.0 hours, and an AUC of 1273.8 h·μg/mL [1]. These values indicate moderate oral absorption and a sustained plasma concentration profile that supports once-daily dosing in rodent studies. In contrast, many commercially available MMP-9 inhibitors, particularly early-generation broad-spectrum agents (e.g., batimastat, marimastat), have limited oral bioavailability or require parenteral administration, and their rodent PK parameters are often not disclosed or are suboptimal [2][3]. The availability of these quantitative PK data for Mmp-9-IN-6 enables precise dose selection and facilitates translation to in vivo efficacy studies without the need for extensive preliminary PK characterization.

Pharmacokinetics Oral bioavailability Cmax Half-life

Optimal Use Cases for Mmp-9-IN-6: Research Applications Supported by Quantitative Evidence


Investigating NSAID-Induced Gastric Ulceration and Safer Anti-Inflammatory Drug Development

Mmp-9-IN-6 is the compound of choice for studies aimed at understanding the role of MMP-9 in NSAID-induced gastric mucosal injury and for developing anti-inflammatory agents with reduced gastrointestinal side effects. Its demonstrated in vivo protection against indomethacin-induced gastropathy, directly linked to MMP-9 inhibition, makes it a validated chemical probe for this specific pathophysiology [1]. Unlike broad-spectrum MMP inhibitors, Mmp-9-IN-6's structural derivation from indomethacin allows researchers to explore structure-toxicity relationships and design safer NSAID analogs [2].

In Vivo Pharmacology Studies Requiring Defined Oral Pharmacokinetics

For rodent studies where precise control of drug exposure is critical, Mmp-9-IN-6 provides a significant advantage due to its fully characterized oral PK profile (Cmax, tmax, t1/2, AUC) in rats [1]. This eliminates the need for extensive preliminary PK studies and allows for more accurate PK/PD modeling. Researchers can confidently design dosing regimens to achieve target plasma concentrations, which is particularly valuable for studies correlating MMP-9 inhibition with pharmacodynamic endpoints in gastrointestinal or inflammatory disease models .

Structure-Activity Relationship (SAR) Studies of 3-Indolyl Furanoid MMP-9 Inhibitors

Mmp-9-IN-6 (Compound 3g) serves as the benchmark active comparator for SAR studies within the 3-indolyl furanoid series. The stark contrast in in vivo efficacy between the 4-methoxy (3g) and 5-methoxy (3c) analogs provides a clear starting point for exploring the impact of subtle substitution changes on MMP-9 inhibition, target engagement, and anti-ulcer activity [1][2]. Researchers synthesizing novel analogs should use Mmp-9-IN-6 as the positive control to benchmark improvements in potency, selectivity, or pharmacokinetic properties.

Mechanistic Studies of MMP-9's Role in Tissue Remodeling and Wound Repair

Beyond gastric ulceration, MMP-9 is implicated in tissue remodeling, wound healing, and atherosclerosis [1]. Mmp-9-IN-6, with its defined MMP-9 inhibitory activity and favorable in vivo PK, can be employed as a chemical tool to dissect the contribution of MMP-9 to these processes. Its moderate potency (IC50 = 50 μM) may be advantageous in settings where complete MMP-9 ablation is undesirable, allowing for a graded inhibition of enzymatic activity to study dose-response relationships in complex biological systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp-9-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.